molecular formula C18H14N2O3S B11320604 N-[4-(acetylamino)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide

N-[4-(acetylamino)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11320604
M. Wt: 338.4 g/mol
InChI Key: YGXKFALHCJRDFX-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of acetamidophenyl and isothiochromene moieties, which contribute to its diverse chemical reactivity and biological activities.

Properties

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C18H14N2O3S/c1-11(21)19-13-6-8-14(9-7-13)20-17(22)16-10-12-4-2-3-5-15(12)18(23)24-16/h2-10H,1H3,(H,19,21)(H,20,22)

InChI Key

YGXKFALHCJRDFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the isothiochromene core, followed by the introduction of the acetamidophenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetamidophenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-Acetamidophenyl)-1-oxo-1H-isothiochromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenol: Known for its analgesic and antipyretic properties.

    Phenacetin: An analgesic and antipyretic compound similar to acetaminophen.

    Acetylsalicylic acid:

Uniqueness

N-(4-Acetamidophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activities. Its isothiochromene core differentiates it from other similar compounds, providing unique opportunities for research and application.

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